6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride
CAS No.: 24384-88-1
Cat. No.: VC0014705
Molecular Formula: C9H18ClNO5
Molecular Weight: 255.695
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24384-88-1 |
|---|---|
| Molecular Formula | C9H18ClNO5 |
| Molecular Weight | 255.695 |
| IUPAC Name | (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4?,5?,6-,7+,8-;/m1./s1 |
| Standard InChI Key | QEQNNZBTSSPTPF-USZWJLIHSA-N |
| SMILES | CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl |
Introduction
Chemical Properties and Structure
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride is a white solid with a molecular formula of C9H18ClNO5 and a molecular weight of 255.69 g/mol. The compound is characterized by several key structural features:
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A glucofuranose core in the alpha configuration
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An isopropylidene protecting group at positions 1 and 2
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An amino group at position 6, replacing the typical hydroxyl group
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A hydrochloride salt form enhancing stability and solubility
The structure contains three defined stereocenters and two undefined stereocenters, contributing to its specific spatial arrangement and reactivity profile .
Table 1: Physical and Chemical Properties
*Note: Some sources list an alternative CAS number (24384-87-0), but the majority of reliable sources confirm 24384-88-1 as the correct identifier.
Synthesis and Preparation
The synthesis of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride typically involves a multi-step process starting from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. The general synthetic route includes:
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Selective deprotection of the 5,6-O-isopropylidene group
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Selective tosylation of the primary hydroxyl group at position 6
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Nucleophilic substitution with azide to introduce the precursor to the amino group
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Reduction of the azide to an amine
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Conversion to the hydrochloride salt for stability
A key intermediate in this synthesis is 6-azido-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose, which has been well-characterized in crystallographic studies . The azide intermediate is typically prepared by treating 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-alpha-D-glucofuranose with sodium azide in DMF at elevated temperatures (approximately 358 K) .
The subsequent reduction of the azide group is commonly achieved using triphenylphosphine in a tetrahydrofuran:water mixture, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt .
Mechanism of Action
The primary mechanism of action of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride lies in its function as a glycosyl donor in glycosylation reactions . In these reactions, the compound undergoes substitution reactions with suitable acceptor molecules under appropriate conditions, leading to the formation of glycosidic bonds .
The compound's reactivity is influenced by several key structural elements:
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The isopropylidene group at positions 1 and 2 provides protection and influences the stereochemical outcome of glycosylation reactions
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The amino group at position 6 serves as a key functional handle for further derivatization
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The hydrochloride salt form enhances the compound's stability during storage and reactivity in controlled conditions
The compound participates in various reaction types, including:
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Nucleophilic substitution reactions
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Condensation reactions
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Coupling reactions with carboxylic acids and other functional groups
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Reductive amination processes
Research Applications
Carbohydrate Chemistry
Applications in Drug Development
6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose hydrochloride has found applications in several areas of drug development and delivery:
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Vaccine Development: It is utilized in the chemical modification of carbohydrates to enhance their stability, bioavailability, or immunogenicity in vaccine development .
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Drug Delivery Systems: The compound contributes to developing novel carbohydrate-based materials for drug delivery, improving targeting, and bioavailability of therapeutic agents .
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Glycomimetics: It serves as a starting material for synthesizing glycomimetics, which are structural analogs of natural carbohydrates designed to interact with specific biological targets.
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Anticancer Research: Related compounds in the family of substituted glucofuranose derivatives have shown potential anticancer activity in preliminary studies .
Table 2: Applications in Drug Development
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